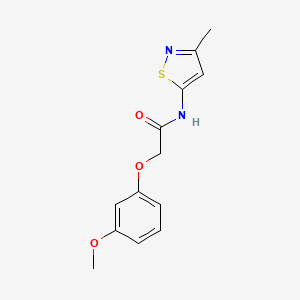![molecular formula C15H20F2N2O2S B6446166 N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640958-23-0](/img/structure/B6446166.png)
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a piperidine ring substituted with a difluorophenyl group and a cyclopropanesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the piperidine intermediate.
Attachment of the Cyclopropanesulfonamide Moiety: This final step can be accomplished through a sulfonamide formation reaction, where the piperidine derivative reacts with a cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonamide interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-{1-[(2,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be compared with other sulfonamide-containing compounds:
N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Similar structure but with different fluorine substitution pattern, which may affect its biological activity.
N-{1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Chlorine substitution instead of fluorine, potentially leading to different reactivity and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-12-3-6-15(17)11(8-12)9-19-7-1-2-13(10-19)18-22(20,21)14-4-5-14/h3,6,8,13-14,18H,1-2,4-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYLXNDSFXEMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446084.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B6446097.png)
![1-{3-[(4-ethyl-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6446108.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446113.png)
![2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6446125.png)
![4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine](/img/structure/B6446138.png)
![N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446154.png)
![N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6446162.png)
![4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6446163.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446167.png)

![4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6446182.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6446183.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446185.png)
